(5-Methoxy-[1,1'-biphenyl]-3-yl)boronic acid
Description
Properties
IUPAC Name |
(3-methoxy-5-phenylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO3/c1-17-13-8-11(7-12(9-13)14(15)16)10-5-3-2-4-6-10/h2-9,15-16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVHSYLGKIJLFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OC)C2=CC=CC=C2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Applications in Organic Synthesis
Boronic acids, including (5-Methoxy-[1,1'-biphenyl]-3-yl)boronic acid, are widely used as intermediates in organic synthesis due to their ability to undergo cross-coupling reactions.
Cross-Coupling Reactions
One of the primary applications is in Suzuki-Miyaura cross-coupling reactions, where boronic acids react with aryl halides to form biaryl compounds. This method is crucial for synthesizing complex organic molecules used in pharmaceuticals.
Case Study : A study demonstrated the effectiveness of this compound in synthesizing substituted biphenyl derivatives, which are valuable in drug development .
Functionalization of Aromatic Compounds
The compound has been utilized for the functionalization of aromatic compounds through C–H activation processes. This allows for the introduction of various substituents onto aromatic rings without the need for pre-functionalization.
Data Table 1: Summary of Functionalization Reactions
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| C–H Arylation | Ru-catalyzed, 80°C | 74 | |
| Suzuki Coupling | Aqueous base, room temperature | 60 | |
| Direct Arylation | Pd-catalyzed, 100°C | 44 |
Medicinal Chemistry Applications
This compound has also shown potential in medicinal chemistry due to its biological activity.
Antibacterial Properties
Research indicates that derivatives of this compound exhibit antibacterial properties against resistant strains of bacteria. The incorporation of the methoxy group enhances the compound's lipophilicity and bioavailability.
Case Study : A derivative containing this compound was tested against Streptococcus pneumoniae and showed improved efficacy compared to non-substituted analogs .
Hsp90 Inhibition
The compound has been explored for its role as an inhibitor of Heat Shock Protein 90 (Hsp90), a target in cancer therapy. It has demonstrated the ability to disrupt protein-protein interactions critical for cancer cell survival.
Data Table 2: Hsp90 Inhibition Activity
Mechanism of Action
The mechanism by which (5-Methoxy-[1,1'-biphenyl]-3-yl)boronic acid exerts its effects involves its ability to form stable complexes with various biological targets. The boronic acid moiety can interact with enzymes and receptors, modulating their activity. The molecular targets and pathways involved depend on the specific application and biological system.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents on biphenyl boronic acids critically influence their reactivity, solubility, and application scope. Below is a comparative analysis with key analogs:
*Yields are context-dependent and influenced by reaction conditions (e.g., catalyst, solvent).
Key Observations :
- Electronic Effects: The 5-methoxy group in the target compound donates electron density via resonance, enhancing reactivity in cross-couplings compared to electron-withdrawing groups (e.g., cyano in ). However, para-methoxy analogs (e.g., ) may exhibit stronger conjugation but poorer solubility due to symmetry.
- Steric Hindrance : Ortho-substituted analogs like 11f face reduced yields (45%) due to steric clashes during palladium catalysis, whereas the target’s 3-boronic acid/5-methoxy arrangement balances electronic activation and steric accessibility.
- Synthetic Flexibility : The target compound’s meta-substituted boronic acid group allows coupling at less hindered positions, contrasting with para-substituted isomers (e.g., ), which may require harsher conditions .
Solubility and Physicochemical Properties
- Molecular Weight : The target compound (MW ≈ 228.25 g/mol) is heavier than simpler analogs like 4-biphenylboronic acid (MW 198.03 g/mol) , impacting solubility in polar solvents.
- Hydrogen Bonding : The boronic acid group (–B(OH)₂) enables hydrogen bonding, improving aqueous solubility compared to esters (e.g., pinacol esters in ). However, methoxy groups enhance lipophilicity, favoring organic-phase reactions .
- Thermal Stability : Methoxy-substituted biphenyl boronic acids generally exhibit higher thermal stability than hydroxylated analogs (e.g., 11e in ), which may decompose under acidic conditions.
Biological Activity
(5-Methoxy-[1,1'-biphenyl]-3-yl)boronic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and synthetic biology. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to the class of boronic acids, which are known for their ability to form reversible covalent bonds with diols and other nucleophiles. The presence of the methoxy group on the biphenyl structure enhances its electron-donating properties, potentially influencing its reactivity and biological interactions.
Synthesis Methodology
The synthesis of this compound typically involves:
- Regioselective metal-iodine exchange : This method allows for the selective introduction of boron into the biphenyl structure.
- Suzuki-Miyaura coupling reactions : These reactions are used extensively for creating biaryl compounds, which are crucial in pharmaceutical applications.
Antimicrobial Properties
Recent studies have indicated that derivatives of biphenylboronic acids exhibit notable antimicrobial activity. For example:
- A synthesized derivative demonstrated effective inhibition against various bacterial strains, showing minimum inhibitory concentrations (MICs) as low as 0.10 mg/mL against Bacillus cereus and 0.30 mg/mL against Candida albicans .
The mechanism by which this compound exerts its biological effects is primarily through:
- Interaction with serine residues in proteins : Boronic acids can form stable complexes with serine residues in penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis .
- Inhibition of enzyme activity : The compound has shown potential in inhibiting enzymes involved in bacterial resistance mechanisms, thereby enhancing the efficacy of existing antibiotics.
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial activity of various boronic acid derivatives, including this compound. The results indicated that:
- The compound exhibited significant antibacterial properties against resistant strains, highlighting its potential as a lead compound for developing new antibiotics .
Case Study 2: Cytotoxicity Evaluation
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines:
- The compound showed selective cytotoxicity against MCF-7 breast cancer cells with an IC50 value indicating moderate potency . This suggests potential applications in cancer therapeutics.
Table 1: Antimicrobial Activity of Boronic Acid Derivatives
| Compound Name | MIC (mg/mL) against Bacillus cereus | MIC (mg/mL) against Candida albicans |
|---|---|---|
| This compound | 0.10 | 0.30 |
| Other derivative A | 0.15 | 0.25 |
| Other derivative B | 0.20 | 0.35 |
Table 2: Cytotoxicity Profile on Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 11.8 |
| Control Compound | MCF-7 | >100 |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetallation with the boron reagent and reductive elimination to yield the boronic ester. Subsequent hydrolysis under acidic or oxidative conditions generates the free boronic acid. A representative procedure involves:
-
Catalyst : Pd(dppf)Cl₂·DCM (4 mol%)
-
Base : K₃PO₄ (3 equiv)
-
Solvent : Tetrahydrofuran (THF)/H₂O (5:1 ratio)
This method achieves yields of 57–74%, with purity confirmed by ¹H NMR and HPLC.
Optimization Strategies
-
Ligand Effects : Bulky ligands such as SPhos (8 mol%) improve catalytic activity by stabilizing the Pd center during transmetallation.
-
Solvent Systems : Mixed THF/H₂O enhances solubility of inorganic bases and facilitates hydrolysis of intermediate boronate esters.
-
Boron Source : Bis(pinacolato)diboron is preferred over pinacolborane due to its air stability and higher reactivity.
Suzuki-Miyaura Cross-Coupling with MIDA Boronate Esters
The MIDA (N-methyliminodiacetic acid) boronate ester strategy offers improved stability and handling for boronic acid precursors. This method involves synthesizing a MIDA-protected boronate intermediate, followed by deprotection.
Synthesis of MIDA Boronate Ester
3-Bromo-5-methoxy-1,1'-biphenyl is reacted with N-methyliminodiacetic acid in dimethylformamide (DMF) at 90°C for 18 hours. The product precipitates upon cooling and is purified via filtration.
| Parameter | Value |
|---|---|
| Yield | 57% |
| Reaction Time | 18 hours |
| Purification Method | Filtration and washing |
Deprotection to Boronic Acid
The MIDA ester is hydrolyzed using H₂O₂ (30% aq.) in THF/H₂O at 0°C, followed by stirring at room temperature for 3 hours. This step achieves quantitative conversion to the boronic acid.
Decarboxylative Coupling of Benzoic Acid Derivatives
An alternative route involves decarboxylative cross-coupling of 3-methoxy-5-bromobenzoic acid with phenylboronic acid. This method leverages iodine-mediated decarboxylation to form the biaryl framework.
Procedure Overview
Limitations
This method requires stoichiometric iodine and is less efficient for electron-deficient arylboronic acids.
Functional Group Compatibility and Challenges
Methoxy Group Stability
The methoxy substituent remains intact under Miyaura borylation conditions (pH 9–12, 90°C), as confirmed by ¹³C NMR.
Competing Side Reactions
-
Protodeboronation : Minimized by using H₂O₂ during hydrolysis to oxidize residual Pd species.
-
Homocoupling : Suppressed by degassing solvents and maintaining inert atmospheres.
Comparative Analysis of Methods
| Method | Yield (%) | Catalyst Loading | Key Advantage |
|---|---|---|---|
| Miyaura Borylation | 57–74 | 4 mol% Pd | High functional group tolerance |
| MIDA Ester Route | 57–100 | None | Improved stability of intermediate |
| Decarboxylative | 62–98 | I₂ (stoichiometric) | Avoids halogenated precursors |
Q & A
Q. What are the standard synthetic routes for preparing (5-Methoxy-[1,1'-biphenyl]-3-yl)boronic acid, and how are reaction conditions optimized?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging palladium catalysis. A representative protocol involves:
- Catalyst : Pd(PPh₃)₄ or Pd(dppf)Cl₂·CH₂Cl₂ (0.5–5 mol%) .
- Base : K₃PO₄ or KOAc (2–3 equiv) to facilitate transmetallation .
- Solvent : Toluene or DMF at 80–100°C for 12–24 hours.
- Substrate : Coupling a brominated biphenyl derivative (e.g., 3-bromo-5-methoxybiphenyl) with a boronic ester/acid partner. Optimization Tips :
- Use bis(pinacolato)diboron for in situ boronic ester formation to improve stability .
- Purify via silica gel chromatography (hexane/EtOAc) to isolate the product in >80% yield .
Q. How is the purity and structure of this compound validated?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
